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Compound of Interest

Compound Name:
1-(4-Fluorobenzyl)-1H-indazole-3-

carboxylic acid

Cat. No.: B162652 Get Quote

An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-1H-indazole-
3-carboxylic acid, a molecule of significant interest in medicinal chemistry and forensic

science. This document consolidates current literature, focusing on its synthesis, biological

activities, and the experimental protocols used for its characterization.

Introduction
1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS No: 50264-63-6) is a heterocyclic

compound featuring an indazole core structure.[1][2] It has garnered attention for several key

reasons. Primarily, it is known as a major metabolite of AB-FUBINACA, a potent synthetic

cannabinoid, making it a crucial analytical standard in forensic toxicology for identifying AB-

FUBINACA consumption.[1][3][4] Additionally, the indazole scaffold is a key feature in a class of

compounds investigated as P2X3 receptor antagonists for the treatment of conditions like

chronic cough.[5][6][7] The compound itself has also been explored for its potential as a

MRGPRX4 antagonist.[3][4][8]
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A summary of the key chemical and physical properties of 1-(4-Fluorobenzyl)-1H-indazole-3-
carboxylic acid is presented below.

Property Value Reference

CAS Number 50264-63-6 [1][2][9]

Molecular Formula C₁₅H₁₁FN₂O₂ [1][2]

Molecular Weight 270.26 g/mol [1][2]

IUPAC Name

1-[(4-

fluorophenyl)methyl]indazole-

3-carboxylic acid

[2]

Melting Point 194°C (in acetic acid) [1]

Boiling Point (Predicted) 495.5 ± 30.0°C [1]

pKa (Predicted) 3.06 ± 0.10 [1]

Density (Predicted) 1.34 ± 0.1 g/cm³ [1]

Synthesis and Experimental Protocols
The synthesis of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid typically involves a two-

step process: N-alkylation of an indazole ester followed by hydrolysis.

Protocol 1: Synthesis via Methyl Ester Intermediate
This common laboratory-scale synthesis involves the alkylation of methyl 1H-indazole-3-

carboxylate followed by saponification.

Step 1: N-Alkylation to form Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[10]

Reagents: Methyl 1H-indazole-3-carboxylate, 1-(bromomethyl)-4-fluorobenzene, a suitable

base (e.g., Potassium tert-butoxide), and a solvent (e.g., Tetrahydrofuran - THF).

Procedure:

Dissolve methyl 1H-indazole-3-carboxylate in anhydrous THF in a reaction vessel.
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Cool the solution to 0°C in an ice bath.

Add Potassium tert-butoxide (KOtBu) (1.1 equivalents) portion-wise while stirring.

Continue stirring at 0°C for approximately 1 hour to form the indazolide anion.

Add 1-(bromomethyl)-4-fluorobenzene (1.05 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and then reflux for an extended period

(e.g., 48 hours) until completion is confirmed by TLC.

After cooling, quench the reaction with water and extract the product with an organic

solvent like ethyl acetate.

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure.

Purify the crude product via flash column chromatography to yield the methyl ester.[10]

Step 2: Hydrolysis to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Reagents: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, 1M Sodium Hydroxide

(NaOH), Methanol (MeOH), Water, 1M Hydrochloric Acid (HCl).

Procedure:

Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of MeOH and water.

Add 1M NaOH solution and heat the mixture (e.g., to 60°C) for approximately 2 hours,

monitoring the reaction by TLC.

Once hydrolysis is complete, cool the mixture and remove the methanol under reduced

pressure.

Acidify the remaining aqueous solution to approximately pH 4 with 1M HCl.

The carboxylic acid product will precipitate out of the solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10833126/
https://www.benchchem.com/product/b162652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield

the final compound.

Step 1: N-Alkylation

Step 2: Hydrolysis

Methyl 1H-indazole-3-carboxylate

Reaction & Reflux

1-(bromomethyl)-4-fluorobenzene Base (KOtBu)
Solvent (THF)

Methyl 1-(4-fluorobenzyl)-1H-
indazole-3-carboxylate

Yield: ~72%

NaOH / MeOH / H2O

Acidification (HCl)

1-(4-Fluorobenzyl)-1H-
indazole-3-carboxylic acid

Yield: ~95%

Click to download full resolution via product page

Synthetic Workflow for 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid.
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Biological Activity and Applications
The biological significance of this compound is multifaceted, spanning forensic analysis to

therapeutic research.

Forensic Application: Metabolite of AB-FUBINACA
1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a primary hydrolysis metabolite of the

synthetic cannabinoid AB-FUBINACA.[1][3] Synthetic cannabinoids are metabolized through

various pathways, including amide hydrolysis, which cleaves the amide bond in the parent

compound to form the corresponding carboxylic acid.[1]

Significance: Because parent synthetic cannabinoids are often rapidly metabolized and may

be undetectable in biological samples, identifying their metabolites is crucial for confirming

drug use. This compound serves as a stable and reliable biomarker for AB-FUBINACA

exposure and is used as an analytical reference standard in forensic laboratories for LC-

MS/MS assays.[1][4]

AB-FUBINACA Intake Metabolic Process
(Amide Hydrolysis in vivo)

Detection of Metabolite
(Target Compound) Confirmation of Exposure

Click to download full resolution via product page

Forensic workflow for identifying AB-FUBINACA exposure via its metabolite.

Therapeutic Potential: P2X3 Receptor Antagonism
The indazole core is a key structural motif in the development of P2X3 receptor antagonists.

P2X3 receptors are ATP-gated ion channels located predominantly on primary afferent sensory

neurons (C- and Aδ-fibers) that are involved in pain and cough signaling.[5][11]

Mechanism of Action: In conditions like chronic cough or neuropathic pain, tissue injury or

inflammation leads to the release of extracellular ATP.[5][12] This ATP binds to and activates

P2X3 receptors on sensory nerve endings, causing depolarization and the transmission of

signals perceived as cough or pain.[12] P2X3 receptor antagonists competitively block the

binding of ATP to these receptors, thereby inhibiting nerve activation and reducing

hypersensitivity.[12]
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Relevance: While this specific carboxylic acid is not the primary clinical candidate, its

scaffold is highly relevant. The drug Gefapixant (AF-219/MK-7264), a potent P2X3

antagonist developed for refractory chronic cough, demonstrates the therapeutic potential of

this class of molecules.[7][13][14][15][16][17] Research into derivatives of 1-(4-
Fluorobenzyl)-1H-indazole-3-carboxylic acid is driven by the goal of identifying novel

antagonists with optimized potency, selectivity, and pharmacokinetic profiles.[6]

Sensory Neuron Terminal Therapeutic Intervention

ATP Release
(from tissue injury/inflammation)

P2X3 Receptor

Binds to

Neuron Activation &
Signal Transmission

Causes

Sensation of Pain / Cough

P2X3 Antagonist
(e.g., Indazole Derivatives)

Blocks Binding

Click to download full resolution via product page

P2X3 receptor signaling pathway and the mechanism of antagonist action.

Other Investigated Activities
MRGPRX4 Antagonism: The compound has been identified as an antagonist of the Mas-

related G protein-coupled receptor X4 (MRGPRX4), although with a relatively low potency

(IC50 > 2.5 μM).[3][4][8] This receptor is involved in itch and other sensory functions.
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Anti-inflammatory Properties: Indazole derivatives have been studied for their potential to

reduce the production of pro-inflammatory cytokines, suggesting a possible role in mitigating

inflammation.[1]

Kinase Modulation: Some research indicates that compounds within the indazole class may

act as modulators or inhibitors of certain kinase pathways, which are involved in cellular

processes like inflammation and proliferation.[1]

Quantitative Biological Data
The available quantitative data for the specific biological activities of this compound are

summarized below.

Target Activity Value Reference

MRGPRX4 Antagonist IC₅₀ > 2.5 μM [3][4][8]

Cannabinoid Receptor

1 (CB1)

The parent compound

(AB-FUBINACA) is a

potent agonist. This

metabolite is expected

to have significantly

reduced potency.

Not explicitly

quantified, but implied

to be low.

[1]

Conclusion
1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a molecule with dual significance. In

forensic science, it is an indispensable tool for monitoring the use of the synthetic cannabinoid

AB-FUBINACA. In medicinal chemistry, its core structure is a validated pharmacophore for

targeting P2X3 receptors, a promising pathway for developing novel non-narcotic therapeutics

for chronic cough and pain. Further derivatization and investigation of this scaffold may lead to

the discovery of new clinical candidates with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b162652
https://www.benchchem.com/product/b162652
https://www.medchemexpress.com/1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid.html
https://www.glyko.com/shop/cell25sk23371-1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-42603
https://www.artepal.org/shop/cell25sk23371-1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-42603
https://www.benchchem.com/product/b162652
https://www.benchchem.com/product/b162652?utm_src=pdf-body
https://www.benchchem.com/product/b162652?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | 50264-63-6 | Benchchem
[benchchem.com]

2. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | C15H11FN2O2 | CID 206430 -
PubChem [pubchem.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | Glyko [glyko.com]

5. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent
sensitization - PMC [pmc.ncbi.nlm.nih.gov]

6. Development of a P2X3 receptor antagonist derived from eliapixant with improved
properties for the treatment of chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

7. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials
in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]

8. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | Artepal [artepal.org]

9. 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID [drugfuture.com]

10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

13. ClinicalTrials.gov [clinicaltrials.gov]

14. Afferent Pharmaceuticals Clinical Data Demonstrating AF-219 Treatment Reduces
Cough Frequency By 75% in Chronic Cough Is Published In The Lancet - BioSpace
[biospace.com]

15. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-
blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A
systematic review and meta-analysis of randomized controlled trials - PMC
[pmc.ncbi.nlm.nih.gov]

17. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid
literature review]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162652#1-4-fluorobenzyl-1h-indazole-3-carboxylic-
acid-literature-review]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b162652
https://www.benchchem.com/product/b162652
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Fluorobenzyl_-1H-indazole-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Fluorobenzyl_-1H-indazole-3-carboxylic-acid
https://www.medchemexpress.com/1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid.html
https://www.glyko.com/shop/cell25sk23371-1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-42603
https://pmc.ncbi.nlm.nih.gov/articles/PMC3265711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3265711/
https://pubmed.ncbi.nlm.nih.gov/40946532/
https://pubmed.ncbi.nlm.nih.gov/40946532/
https://pubmed.ncbi.nlm.nih.gov/32661659/
https://pubmed.ncbi.nlm.nih.gov/32661659/
https://www.artepal.org/shop/cell25sk23371-1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-42603
https://www.drugfuture.com/gsrs/substance/gkc3gc8laa
https://pmc.ncbi.nlm.nih.gov/articles/PMC10833126/
https://www.researchgate.net/publication/395341325_Development_of_a_P2X3_receptor_antagonist_derived_from_Eliapixant_with_improved_properties_for_the_treatment_of_chronic_cough
https://synapse.patsnap.com/article/what-are-p2x3-receptor-antagonists-and-how-do-they-work
https://clinicaltrials.gov/study/NCT02502097
https://www.biospace.com/afferent-pharmaceuticals-clinical-data-demonstrating-af-219-treatment-reduces-cough-frequency-by-75-percent-in-chronic-cough-is-published-in-the-lancet
https://www.biospace.com/afferent-pharmaceuticals-clinical-data-demonstrating-af-219-treatment-reduces-cough-frequency-by-75-percent-in-chronic-cough-is-published-in-the-lancet
https://www.biospace.com/afferent-pharmaceuticals-clinical-data-demonstrating-af-219-treatment-reduces-cough-frequency-by-75-percent-in-chronic-cough-is-published-in-the-lancet
https://pubmed.ncbi.nlm.nih.gov/25467586/
https://pubmed.ncbi.nlm.nih.gov/25467586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109686/
https://www.clinicaltrials.gov/study/NCT02612623?term=AREA%5BBasicSearch%5D(AF-219)&rank=6
https://www.benchchem.com/product/b162652#1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-literature-review
https://www.benchchem.com/product/b162652#1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-literature-review
https://www.benchchem.com/product/b162652#1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-literature-review
https://www.benchchem.com/product/b162652#1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-literature-review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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